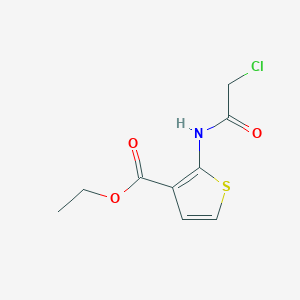
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a chemical compound with the CAS Number: 648859-97-6 . It has a molecular weight of 247.7 . The IUPAC name for this compound is ethyl 2- [ (chloroacetyl)amino]-3-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is 1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Abdel-Motaal et al. (2020) utilized a thiophene derivative for synthesizing new heterocycles, which showed potent anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, A. L. Alanzy, & Asem, 2020).
Antimicrobial and Anti-inflammatory Applications
- A study by Radwan et al. (2009) involved converting 5-aminobenzo[b]thiophene-2-carboxylic acid into a chloroacetamido derivative, which showed significant anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
- Spoorthy et al. (2021) synthesized ethyl thiophene-2-carboxylate derivatives with antimicrobial activity (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Synthesis of Novel Compounds
- Chavan et al. (2016) explored the synthesis of poly-substituted 3-aminothiophenes using ketene S,S-acetal as an intermediate (Chavan, Toche, Patil, Aware, & Patil, 2016).
- Rangnekar et al. (1999) synthesized ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate and applied it on polyester fibers as disperse dyes (Rangnekar, Kanetkar, Shankarling, & Malanker, 1999).
Potential as Anti-rheumatic Agents
- Sherif and Hosny (2014) studied the anti-rheumatic potential of ethyl thiophene-3-carboxylate and its metal complexes (Sherif & Hosny, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-2-14-9(13)6-3-4-15-8(6)11-7(12)5-10/h3-4H,2,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUIZUGNNHSTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2420161.png)
![[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)
![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)

![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)


![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)

![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)